molecular formula C16H27NO4 B13326941 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid

2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid

Cat. No.: B13326941
M. Wt: 297.39 g/mol
InChI Key: YTKTVINXVBKSBU-UHFFFAOYSA-N
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Description

2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid is a complex organic compound with the molecular formula C20H27N3O5. It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[45]decan-1-yl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as oxalyl chloride and dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid lies in its specific spirocyclic structure and the presence of the tert-butoxycarbonyl group, which provides stability and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decan-4-yl]acetic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-7-16(8-10-17)6-4-5-12(16)11-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

YTKTVINXVBKSBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2CC(=O)O)CC1

Origin of Product

United States

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